An In-depth Technical Guide to 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine (CAS Number 1251220-20-8): A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine (CAS Number 1251220-20-8): A Privileged Scaffold in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine, a substituted pyridin-3-amine of significant interest to researchers, scientists, and drug development professionals. While this specific molecule may serve as a niche building block, its structural motifs are emblematic of a class of compounds with profound implications in medicinal chemistry, particularly in the development of targeted therapies. This document will delve into the synthetic chemistry, physicochemical properties, and potential applications of this compound, with a strong emphasis on its role as a scaffold for kinase inhibitors. The guide is structured to provide not just procedural details but also the underlying scientific rationale, empowering researchers to leverage this and similar chemical entities in their drug discovery programs.
Introduction: The Prominence of the Pyridine Scaffold in Medicinal Chemistry
The pyridine ring is a fundamental heterocyclic motif that is not only a cornerstone of many natural products but has also proven to be a "privileged scaffold" in the synthesis of therapeutic agents.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive core for designing molecules that interact with a wide array of biological targets.[1] Pyridine derivatives have demonstrated a remarkable diversity of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[1]
Within this broad class, substituted pyridin-3-amines have emerged as a particularly fruitful area of research. The amino group at the 3-position provides a crucial vector for further chemical modification and can act as a key pharmacophoric element, often engaging in critical hydrogen bond interactions within the active sites of enzymes.[2] This guide focuses on a specific exemplar, 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine, to illustrate the synthesis, characterization, and potential applications of this important class of molecules.
Physicochemical Properties and Characterization
A thorough understanding of a compound's physicochemical properties is paramount for its application in drug discovery. While extensive experimental data for 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine is not publicly available, we can infer its likely characteristics based on its structure and data from analogous compounds.
| Property | Predicted Value/Characteristic | Rationale and Significance |
| CAS Number | 1251220-20-8 | A unique numerical identifier for this specific chemical substance. |
| Molecular Formula | C9H14N2O2 | Indicates the elemental composition of the molecule. |
| Molecular Weight | 182.22 g/mol | A key parameter for stoichiometric calculations in synthesis and for assessing drug-likeness (e.g., Lipinski's Rule of Five). |
| Appearance | Likely an off-white to yellow or brown crystalline powder. | Based on the typical appearance of similar aminopyridine derivatives. |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in water is anticipated. | The presence of the polar amine and ether functionalities may impart some aqueous solubility, but the overall aromatic character suggests better solubility in organic media. |
| pKa | The pyridine nitrogen is weakly basic, and the aniline-like amino group is also basic. The exact pKa values would require experimental determination but are crucial for understanding the ionization state at physiological pH. | The ionization state influences solubility, membrane permeability, and target binding. |
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. Below are the expected spectroscopic features for 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine.
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to be complex due to the various proton environments. Key expected signals include:
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Aromatic protons on the pyridine ring.
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A singlet for the methyl group protons.
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Signals for the methylene protons of the methoxyethoxy group.
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A broad singlet for the amine (-NH2) protons, which may be exchangeable with D2O.[3]
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-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule, including the aromatic carbons of the pyridine ring, the methyl carbon, and the carbons of the methoxyethoxy side chain.[4]
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Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the compound. The molecular ion peak (M+) in the mass spectrum should correspond to the calculated molecular weight.[5] Alpha-cleavage is a common fragmentation pattern for amines, which could lead to characteristic fragment ions.[3]
Synthesis of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine: A Representative Protocol
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine.
Detailed Experimental Protocol (Representative)
Step 1: Synthesis of 6-(2-Methoxyethoxy)-5-methyl-3-nitropyridine (Intermediate 1)
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To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add 2-methoxyethanol (1.1 equivalents) dropwise at 0 °C.
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Allow the mixture to stir at room temperature for 30 minutes to ensure the formation of the sodium alkoxide.
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Add a solution of 2-chloro-5-methyl-3-nitropyridine (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
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Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
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Upon completion, cool the reaction to room temperature and quench carefully with water.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired intermediate.
Step 2: Synthesis of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine (Final Product)
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To a solution of 6-(2-methoxyethoxy)-5-methyl-3-nitropyridine (1.0 equivalent) in a mixture of ethanol and water, add iron powder (Fe, 5-10 equivalents) and ammonium chloride (NH4Cl, 1.5 equivalents).
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Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.
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Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Basify the remaining aqueous solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain the final product.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The pyridin-3-amine scaffold is a common feature in a multitude of kinase inhibitors.[5] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6] Therefore, the development of selective kinase inhibitors is a major focus of modern drug discovery.
Rationale for Kinase Inhibition
The 2-aminopyridine moiety, a substructure within our target molecule, is known to form key hydrogen bonds with the hinge region of the ATP-binding site of many kinases.[2] The substituents on the pyridine ring, in this case, the 5-methyl and 6-(2-methoxyethoxy) groups, can be tailored to occupy specific pockets within the kinase active site, thereby conferring potency and selectivity.[2] The methoxyethoxy group, in particular, can enhance solubility and provide additional hydrogen bonding opportunities.
Caption: A conceptual diagram illustrating the potential binding mode of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine within a kinase active site.
Kinase Inhibitor Screening Workflow
To evaluate the potential of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine or its derivatives as kinase inhibitors, a systematic screening process is employed.
Step 1: Biochemical Assays
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Objective: To determine the in vitro inhibitory activity (IC50) of the compound against a panel of kinases.
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Methodology: A variety of assay formats can be used, including radiometric assays, fluorescence-based assays (e.g., FRET), and luminescence-based assays (e.g., Kinase-Glo®).[6][7] These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.
Step 2: Cellular Assays
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Objective: To assess the compound's ability to inhibit kinase activity within a cellular context.
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Methodology: Cell-based assays, such as Western blotting to detect the phosphorylation of downstream substrates or cell viability assays (e.g., MTT or CellTiter-Glo®), are used to determine the compound's cellular potency (EC50).
Step 3: Selectivity Profiling
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Objective: To determine the compound's selectivity for the target kinase over other kinases.
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Methodology: The compound is screened against a broad panel of kinases (kinome scanning) to identify any off-target activities.[6] High selectivity is crucial for minimizing side effects.
Step 4: In Vivo Studies
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Objective: To evaluate the compound's efficacy and pharmacokinetic properties in animal models of disease.
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Methodology: Animal studies are conducted to assess the compound's ability to inhibit tumor growth or modulate the target pathway in a living organism.[6]
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine and its derivatives. While a specific Safety Data Sheet (SDS) for this compound is not widely available, general guidelines for handling aminopyridine derivatives should be followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8][9]
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Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8]
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Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8] Do not ingest.
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Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8]
Conclusion and Future Perspectives
6-(2-Methoxyethoxy)-5-methylpyridin-3-amine represents a valuable chemical entity with significant potential in drug discovery. Its substituted pyridin-3-amine core serves as a versatile scaffold for the design of potent and selective kinase inhibitors. The synthetic route outlined in this guide provides a practical approach for its preparation and for the generation of a library of analogs for structure-activity relationship (SAR) studies. Future research in this area will likely focus on the synthesis and evaluation of derivatives of this compound against a range of kinase targets, with the ultimate goal of developing novel therapeutics for the treatment of cancer and other diseases. The principles and methodologies discussed herein provide a solid foundation for researchers to explore the full potential of this and related compounds.
References
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- ACS Publications. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry.
- ACS Publications. (n.d.). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5.
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- ResearchGate. (n.d.). (PDF) 6-Methylpyridin-3-amine.
- PMC - PubMed Central. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors.
- PMC - PubMed Central. (2021, February 10). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides.
- BMG LABTECH. (2020, September 1). Kinase assays.
- Thermo Fisher Scientific. (2021, December 24). 2-Aminopyridine - SAFETY DATA SHEET.
- MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
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